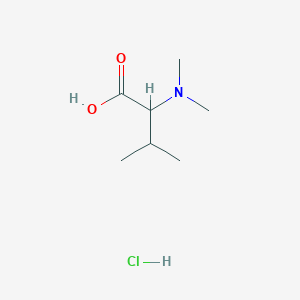
2,6-Dibromo-3-iodopyridine
Descripción general
Descripción
“2,6-Dibromo-3-iodopyridine” is a chemical compound with the empirical formula C5H2Br2IN . It has a molecular weight of 362.789 Da .
Synthesis Analysis
The synthesis of “2,6-Dibromo-3-iodopyridine” and similar compounds is a topic of interest in the field of chemistry . For instance, the synthesis of fluoropyridines, which are similar to “2,6-Dibromo-3-iodopyridine”, involves complex reactions such as the Umemoto reaction and the Balts-Schiemann reaction .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-3-iodopyridine” can be represented by the InChI code 1S/C5H2Br2IN/c6-4-2(6)1-3(9)5(8)10-4/h1H,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The chemical reactions involving “2,6-Dibromo-3-iodopyridine” are complex and involve multiple steps . For example, the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Physical And Chemical Properties Analysis
“2,6-Dibromo-3-iodopyridine” is a solid substance . It has a density of 2.6±0.1 g/cm3 and a boiling point of 335.9±37.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
2,6-Dibromo-3-iodopyridine: is utilized in the synthesis of fluorinated pyridines, which are compounds with significant interest due to their unusual physical, chemical, and biological properties. These properties are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring. Fluorinated pyridines have reduced basicity and are less reactive than their chlorinated and brominated analogues, making them valuable in various biological applications .
Radiobiology and Imaging Agents
The compound is also important in the development of F 18 -substituted pyridines, which are used as imaging agents in radiobiology. These agents are crucial for local radiotherapy of cancer and other diseases, as they allow for precise imaging of biological processes .
Agricultural Chemistry
In agricultural chemistry, 2,6-Dibromo-3-iodopyridine can be a precursor for the introduction of fluorine atoms into lead structures. This modification is known to improve the physical, biological, and environmental properties of agricultural products .
Pharmaceutical Development
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The introduction of fluorine atoms, potentially through intermediates like 2,6-Dibromo-3-iodopyridine , has been a key strategy in the discovery of many medicinal candidates over the past 50 years .
Selective C–N Bond Formation
This compound offers an interesting model to study selective C–N bond formation. The C-5 position of 2-aminopyridine is more electron-rich, which makes the C–X bond polarization insufficient for the usual S_NAr reaction. Therefore, 2,6-Dibromo-3-iodopyridine is valuable for studying and achieving selective amination at the C-5 position .
Synthesis of Heterocyclic Cores
Substituted aminopyridines derived from 2,6-Dibromo-3-iodopyridine can be used to prepare various heterocyclic cores such as pyridopyrimidine, imidazopyridine, triazolopyridine, and quinazoline. These cores are significant for modifying the biological function of known drug-like molecules .
Fluorination Technology
The compound is integral to the fluorination technology used in the synthesis of fluorinated chemicals. Its role in the development of this field is underscored by the increasing interest in fluorinated compounds due to their enhanced properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-dibromo-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULZLYLYQOLOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679600 | |
| Record name | 2,6-Dibromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-iodopyridine | |
CAS RN |
1032582-80-1 | |
| Record name | 2,6-Dibromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)
![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)



![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)



![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)


![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
